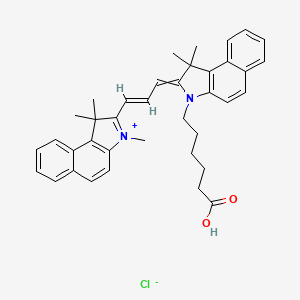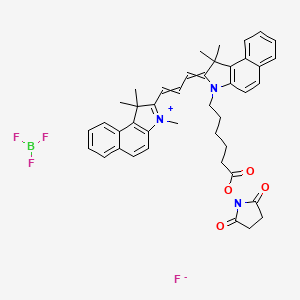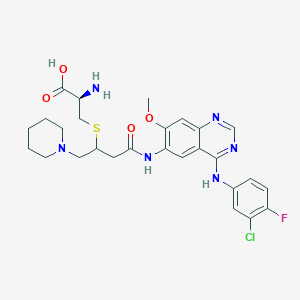
Dacomitinib metabolite M2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dacomitinib metabolite M2 is also known as Dacomitinib cysteine conjugate. Dacomitinib is second-generation EGFR TKI designed to inhibit both the wild-type (WT) EGFR and EGFR T790M. Dacomitinib can be used in lung cancer.
Wissenschaftliche Forschungsanwendungen
Efficacy in Treating Non-Small Cell Lung Cancer : Dacomitinib has shown significant efficacy in treating non-small cell lung cancer. A study comparing dacomitinib with gefitinib in patients with EGFR-mutation-positive NSCLC found that dacomitinib significantly improved progression-free survival (Wu et al., 2017).
Pharmacokinetics and Metabolism : Research on dacomitinib's metabolism and pharmacokinetics, including its major metabolite, O-desmethyl dacomitinib, is crucial for understanding its therapeutic effects and safety profile. A study developed a sensitive method for the simultaneous quantification of dacomitinib and its main metabolite in human plasma, aiding in clinical and pharmacological studies (Feng et al., 2021).
Drug Interactions and Metabolic Pathways : Investigations into the interactions of dacomitinib with other drugs and its metabolic pathways are crucial. A study on the potential drug-drug interaction between dacomitinib and paroxetine, a CYP2D6 inactivator, showed significant inhibition of CYP2D6-mediated metabolism, impacting dacomitinib's pharmacokinetics (Ruiz-Garcia et al., 2014).
Clinical Trials and Approvals : Dacomitinib has been involved in various clinical trials and has received global approval for treating solid tumors, particularly NSCLC. Its development, clinical trials, and approval milestones have been extensively documented, providing insights into its therapeutic potential and regulatory status (Shirley, 2018).
Impact on Specific Cancer Subtypes : Specific studies have focused on the effectiveness of dacomitinib in treating certain subtypes of cancer, such as squamous cell carcinoma of the head and neck, offering insights into its broader therapeutic applications beyond NSCLC (Kim et al., 2014).
Eigenschaften
CAS-Nummer |
1262034-38-7 |
|---|---|
Produktname |
Dacomitinib metabolite M2 |
Molekularformel |
C27H32ClFN6O4S |
Molekulargewicht |
591.1 |
IUPAC-Name |
L-Cysteine, S-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-6-quinazolinyl)amino)-3-oxo-1-(1-piperidinylmethyl)propyl)- |
InChI |
InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1 |
InChI-Schlüssel |
JACXJKYDLZNKQS-LFABVHOISA-N |
SMILES |
N[C@@H](CSC(CN1CCCCC1)CC(NC2=CC3=C(NC4=CC=C(F)C(Cl)=C4)N=CN=C3C=C2OC)=O)C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dacomitinib metabolite M2; UNII-SOA52D3NLL; Dacomitinib cysteine conjugate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



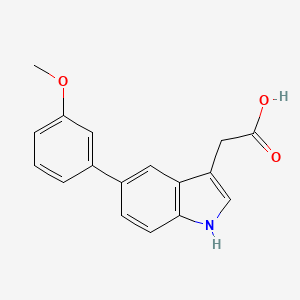
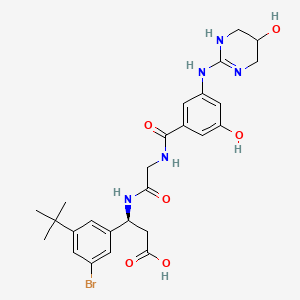
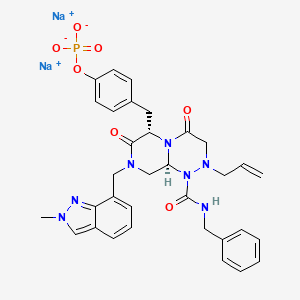
![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)
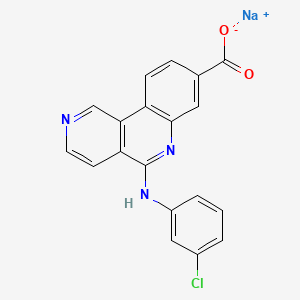
![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)

